molecular formula C8H12BNO5S B13711204 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid

1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid

Cat. No.: B13711204
M. Wt: 245.07 g/mol
InChI Key: AYJKZGCCLAHQMN-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid is a sophisticated boronic acid ester (boroate) that serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions , a cornerstone methodology for carbon-carbon bond formation in medicinal chemistry and materials science. The compound's structure integrates a dihydropyridone core, a privileged scaffold frequently found in pharmaceuticals, with a reactive boronic acid handle, enabling the efficient synthesis of complex biaryl and heterobiaryl systems. Its specific value lies in its mesyl-ethyl linker, which can be strategically exploited; the methylsulfonyl group is an excellent leaving group, allowing for subsequent functionalization or cyclization to create novel, constrained ring systems of high interest in drug discovery. This makes it a valuable intermediate for constructing kinase inhibitor libraries and other biologically active small molecules targeting various disease pathways. The dihydropyridone moiety itself is a common feature in molecules with diverse biological activities. As a high-quality chemical intermediate, it is supplied for the purpose of advancing synthetic and pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12BNO5S

Molecular Weight

245.07 g/mol

IUPAC Name

[1-(2-methylsulfonylethyl)-6-oxopyridin-3-yl]boronic acid

InChI

InChI=1S/C8H12BNO5S/c1-16(14,15)5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6,12-13H,4-5H2,1H3

InChI Key

AYJKZGCCLAHQMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=O)C=C1)CCS(=O)(=O)C)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from a halogenated pyridinone precursor, such as 5-bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one. The key step involves the introduction of the boronic acid group at the 3-position of the pyridinone ring via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2pin2). Subsequent hydrolysis or deprotection yields the free boronic acid.

Detailed Synthetic Procedure

Step Reagents and Conditions Description Yield/Notes
1 Starting material: 5-bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one This halogenated pyridinone serves as the substrate for borylation. Commercially available or synthesized via bromination of the corresponding pyridinone derivative.
2 Bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), solvent (e.g., dioxane), heat Palladium-catalyzed Miyaura borylation introduces the boronate ester group at the 3-position. Typically high yield; reaction monitored by TLC or HPLC.
3 Hydrolysis or acidic deprotection (e.g., aqueous HCl or NaIO4) Conversion of pinacol boronate ester to free boronic acid. Yields depend on conditions; care needed to avoid boronic acid degradation.

This approach is supported by data from ChemicalBook describing the synthesis of the pinacol ester intermediate and its conversion to the boronic acid form.

Alternative Approaches and Modifications

  • Esterification or amidation of the boronic acid group has been explored to modify biological activity, as indicated in studies on related hydroxypyridone carboxylic acid derivatives. For example, esterification may reduce inhibitory activity, while carboxamide formation can retain or enhance it.

  • The synthetic route may be adapted to introduce other substituents on the pyridinone ring or side chain by varying the halogenated precursor or the borylation conditions.

Analysis of Preparation Methods

Reaction Efficiency and Yield

  • The palladium-catalyzed borylation is a well-established method offering high regioselectivity and good yields for aryl and heteroaryl boronic acid derivatives.

  • The use of bis(pinacolato)diboron is advantageous due to its stability and ease of handling.

  • Hydrolysis of the pinacol ester requires careful optimization to maximize yield and purity of the boronic acid.

Purification and Characterization

  • Purification typically involves chromatographic techniques such as silica gel column chromatography or recrystallization.

  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Challenges and Considerations

  • Boronic acids can be prone to oxidation and protodeboronation; thus, storage and handling conditions are critical.

  • The methylsulfonyl ethyl substituent is stable under the reaction conditions but requires careful control to avoid side reactions.

Summary Table of Preparation Data

Parameter Details
Starting material 5-bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
Key reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 or similar palladium complex
Base Potassium acetate or similar mild base
Solvent Dioxane or equivalent polar aprotic solvent
Temperature Typically 80–100 °C
Reaction time Several hours (4–24 h)
Yield Generally high (>70%) for borylation step
Post-reaction treatment Acidic hydrolysis to free boronic acid
Purification Chromatography or recrystallization
Characterization NMR, MS, elemental analysis

Chemical Reactions Analysis

1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pathways involved in its action depend on the specific context of its use, such as in catalysis or as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

(6-Oxo-1,6-dihydropyridin-3-yl)boronic Acid (CAS: 903899-13-8)

  • Structure : Lacks the methylsulfonylethyl substituent, retaining only the boronic acid and oxo groups on the pyridine ring.
  • Properties: Smaller molecular weight (C₅H₆BNO₃; MW: 154.92 g/mol) compared to the target compound.
  • Applications : Primarily used as a building block in organic synthesis, particularly in cross-coupling reactions .

1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid (CAS: 1588769-32-7)

  • Structure : Substitutes the methylsulfonylethyl group with a methoxyethyl chain.
  • Properties: The methoxy group is electron-donating, which may reduce boronic acid reactivity compared to the electron-withdrawing sulfonyl group. Molecular formula C₈H₁₂BNO₄ (MW: 197.00 g/mol) .
  • Applications : Likely employed in medicinal chemistry for its balanced solubility and reactivity profile.

1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester (CAS: 2304634-26-0)

  • Structure : Features a pinacol-protected boronic acid and a methoxycarbonylmethyl substituent.
  • Properties: The pinacol ester enhances stability and solubility in organic solvents, making it preferable for storage and handling. Molecular formula C₁₅H₂₃BNO₆ (MW: 340.16 g/mol) .
  • Applications : Used in Suzuki couplings where controlled release of the boronic acid is required.

1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

  • Structure : Replaces the boronic acid with a carboxylic acid and introduces a dimethylphenyl group.
  • Properties: The carboxylic acid group enables hydrogen bonding, while the aromatic substituent enhances lipophilicity. Molecular formula C₁₄H₁₃NO₃ (MW: 243.26 g/mol) .
  • Applications: Potential use in metalloenzyme inhibition or as a pharmacophore in drug design.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid C₈H₁₂BNO₅S 245.06 Methylsulfonylethyl, boronic acid Not explicitly listed
(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid C₅H₆BNO₃ 154.92 Boronic acid 903899-13-8
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-boronic acid C₈H₁₂BNO₄ 197.00 Methoxyethyl, boronic acid 1588769-32-7
1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester C₁₅H₂₃BNO₆ 340.16 Pinacol ester, methoxycarbonylmethyl 2304634-26-0

Biological Activity

1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antibacterial, anticancer, and enzyme inhibitory properties, supported by empirical data and case studies.

  • Chemical Formula: C8H12BNO5S
  • Molecular Weight: 245.06 g/mol
  • IUPAC Name: (1-(2-(methylsulfonyl)ethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

The compound is characterized by the presence of a boronic acid moiety and a methylsulfonyl group, which contribute to its biological properties.

Antioxidant Activity

The compound exhibits significant antioxidant properties. In vitro studies using DPPH and CUPRAC assays revealed an IC50 of 0.14 µg/mL for DPPH scavenging and 1.73 µg/mL for CUPRAC, indicating strong free radical scavenging activity .

Antibacterial Activity

In antibacterial assays, the compound demonstrated efficacy against various bacterial strains. The minimum inhibitory concentrations (MIC) against common pathogens were determined, showing promising results that warrant further investigation into its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound were evaluated in human cancer cell lines, particularly MCF-7 (breast cancer). The compound exhibited a cytotoxic effect with an IC50 value of 18.76 µg/mL against MCF-7 cells. Importantly, it showed no toxic effects on healthy cell lines .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, with notable activity against several enzymes:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antityrosinase11.52 ± 0.46

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role, such as Alzheimer's disease and skin disorders .

Study on Antioxidant and Anticancer Properties

A study published in December 2022 assessed the biological activities of this compound in cream formulations designed for topical application. The findings highlighted its dominant antioxidant activity and significant cytotoxic effects on cancerous cells while being non-toxic to healthy cells . This dual action suggests potential applications in both cosmetic and pharmaceutical formulations.

Synthesis and Characterization

Research has also focused on the synthesis of this compound via various methods, including the use of boron reagents in organic synthesis pathways. The characterization of synthesized compounds has confirmed their structural integrity and biological activity through spectroscopic methods .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Functionalization of the pyridine ring : Introduction of the methylsulfonylethyl group via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) .
  • Boronic acid installation : Suzuki-Miyaura coupling or direct borylation using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane .
  • Purification : Chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl and boronic acid groups).
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₈H₁₂BNO₅S, theoretical 253.05 g/mol).
  • FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1150 cm⁻¹ (S=O) validate functional groups .

Q. What are critical storage and handling protocols for this compound?

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent boronic acid hydrolysis. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
  • Handling : Use nitrile gloves and work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the methylsulfonyl and boronic acid substituents influence reactivity in cross-coupling reactions?

  • Reactivity insights :

  • Boronic acid : Enables Suzuki-Miyaura couplings with aryl halides, but steric hindrance from the methylsulfonylethyl group may reduce reaction rates. Optimize using polar solvents (DMF) and elevated temperatures (80–100°C) .
  • Methylsulfonyl group : Enhances solubility in polar media, facilitating homogeneous reactions. However, it may participate in unintended sulfonylation side reactions with nucleophiles .

Q. What experimental parameters are critical for achieving high yields in its synthesis?

  • Key variables :

  • Solvent choice : Anhydrous THF minimizes boronic acid degradation compared to protic solvents .
  • Catalyst loading : 2–5 mol% Pd catalysts balance cost and efficiency.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of boronic acid precursor to pyridine intermediate to drive reaction completion .
    • Challenges : Competing hydrolysis of the boronic acid group requires strict moisture control .

Q. How can researchers analyze degradation products under varying pH conditions?

  • Methodology :

  • Stability studies : Incubate the compound in buffers (pH 3–10) at 25°C. Monitor degradation via LC-MS over 24–72 hours.
  • Identified products : Hydrolysis of the boronic acid to boric acid (H₃BO₃) and oxidation of the dihydropyridine ring under acidic conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Strategies :

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases) via the boronic acid’s Lewis acid properties.
  • DFT calculations : Assess the electrophilicity of the boronic acid group to predict reactivity in aqueous environments .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for Suzuki couplings involving this compound?

  • Analysis :

  • Catalyst variability : Pd(OAc)₂ may outperform PdCl₂ in certain solvents (e.g., DMF vs. THF) due to ligand dissociation rates.
  • Substrate limitations : Bulky aryl halides (e.g., 2-bromotoluene) yield lower conversions than smaller substrates (e.g., 4-bromophenol). Adjust catalyst/ligand pairs (e.g., XPhos) to mitigate steric effects .

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